(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
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Overview
Description
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid is a complex organic compound characterized by its unique isotopic labeling with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid typically involves multiple steps, including the incorporation of deuterium atoms. The synthetic route may start with the preparation of a suitable precursor, followed by selective deuteration using deuterium gas or deuterated reagents under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and pressures to achieve the desired isotopic labeling.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to ensure consistent production. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial for monitoring the incorporation of deuterium and verifying the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid has several scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes, providing insights into the underlying mechanisms. The compound may interact with enzymes, receptors, and other biomolecules, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
714269-57-5: Another compound with a similar structure but different substituents and isotopic labeling.
Uniqueness
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy compared to non-deuterated compounds.
Properties
Molecular Formula |
C20H34O6 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20+/m0/s1/i5D2,8D2 |
InChI Key |
XNRNNGPBEPRNAR-AZDPWLPUSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H](O[C@@H]1/C=C/[C@H](CCCCC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O |
Origin of Product |
United States |
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